molecular formula C6H9BrO2 B2821177 4-Bromo-1,6-dioxaspiro[2.5]octane CAS No. 2219380-28-4

4-Bromo-1,6-dioxaspiro[2.5]octane

Cat. No. B2821177
CAS RN: 2219380-28-4
M. Wt: 193.04
InChI Key: HHHTYMKXQRGTOC-UHFFFAOYSA-N
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Description

4-Bromo-1,6-dioxaspiro[2.5]octane is a chemical compound with the molecular formula C6H9BrO2 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C6H9BrO2/c7-5-3-8-2-1-6(5)4-9-6/h5H,1-4H2 . The compound has a molecular weight of 193.04 .

Scientific Research Applications

Synthesis of Bioactive Compounds

An efficient procedure has been developed for the transformation of a derivative of "4-Bromo-1,6-dioxaspiro[2.5]octane" into a building block for the synthesis of arenamides A and C, which possess pronounced antitumor activity. This synthesis showcases the utility of the compound in creating biologically active molecules with potential applications in medicinal chemistry (Shklyaruck, 2015).

Material Science Applications

Research into the inhibition properties of spirocyclopropane derivatives for mild steel protection in acidic solutions has demonstrated the potential of these compounds in corrosion inhibition. The study found that derivatives of "this compound" could be effective inhibitors, offering insights into their application in protecting metals from corrosion, which is crucial for industrial applications (Chafiq et al., 2020).

Chemical Synthesis and Catalysis

The compound has been utilized in the preparation of multifunctional triazole-containing spiro dilactones through a click reaction, demonstrating its role in facilitating the synthesis of complex molecules. This application highlights the compound's significance in organic synthesis, where it serves as a versatile building block (Ghochikyan et al., 2016).

Enzymatic Studies

The stereochemical preference of yeast epoxide hydrolase for the O-axial C3 epimers of 1-oxaspiro[2.5]octanes has been studied, indicating the importance of stereochemistry in the biological activity of spiroepoxides. This research provides insights into the enzymatic detoxification of spiroepoxides and highlights the potential of "this compound" derivatives in studying enzyme selectivity (Weijers et al., 2007).

properties

IUPAC Name

4-bromo-1,6-dioxaspiro[2.5]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c7-5-3-8-2-1-6(5)4-9-6/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHTYMKXQRGTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C12CO2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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